molecular formula C22H22Cl2N2O7 B13884741 Epianhydrochlortetracycline hydrochloride

Epianhydrochlortetracycline hydrochloride

Cat. No.: B13884741
M. Wt: 497.3 g/mol
InChI Key: ISGAAFMBTIWTEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epianhydrochlortetracycline Hydrochloride is a chemical compound related to the tetracycline class of antibiotics, specifically identified as a degradation product and impurity of Chlortetracycline . It is a tetracycline ring structure with a chloride substitution and is an epimer of Chlortetracycline . This compound is supplied as an orange to yellow powder . In pharmaceutical and analytical research, this compound is intended for use as a secondary standard in quality control and assurance activities . Its primary research value lies in the development and validation of analytical methods, such as High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC), for accurately identifying and quantifying tetracycline hydrochloride and its related impurities in bulk substances and pharmaceutical dosage forms . This is critical for ensuring the safety, potency, and stability of tetracycline-based medicines, as the presence of toxic degradation products can lead to a loss of potency . Furthermore, this compound has been described for use in in vitro research concerning cancer and inflammatory mechanisms, where it has been noted to suppress neutrophil activity and dampen the immune response . Like other tetracyclines, its fundamental mechanism of action at the bacterial level involves disrupting protein synthesis. It acts as an aminoacyl-tRNA analog, binding to the 30S ribosomal subunit and preventing the incorporation of new amino acids into the growing peptide chain, thereby inhibiting bacterial growth . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Hazard Information: This compound has associated hazard warnings. Please refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H22Cl2N2O7

Molecular Weight

497.3 g/mol

IUPAC Name

7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H

InChI Key

ISGAAFMBTIWTEU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl

Origin of Product

United States

Mechanistic Pathways and Formation Kinetics of Epianhydrochlortetracycline Hydrochloride

Elucidation of Degradation Routes from Chlortetracycline (B606653) Precursors

The transformation of chlortetracycline into epianhydrochlortetracycline involves several distinct chemical processes, primarily driven by acid-base catalysis, photolytic energy, and oxidative stress. Each of these pathways proceeds through different mechanisms and often yields a unique profile of degradation products.

Under acidic conditions, particularly at a pH below 3, chlortetracycline undergoes two primary transformations: epimerization at the C4 position and dehydration involving the C6 hydroxyl group. core.ac.uk These reactions are the principal routes for the formation of anhydrochlortetracycline (B1140021) and its C4 epimer, epianhydrochlortetracycline.

The mechanism involves the protonation of the hydroxyl group at the C6 position, which facilitates its elimination as a water molecule. This dehydration step results in the formation of a more stable, aromatic C ring and yields anhydrochlortetracycline. core.ac.uk Concurrently, the dimethylamino group at the C4 position undergoes reversible epimerization, a process that occurs most rapidly in weakly acidic conditions (pH 3 to 5). core.ac.uk This stereochemical inversion leads to the formation of 4-epichlortetracycline (B1652370). The dehydration of this epimer subsequently produces 4-epianhydrochlortetracycline (B1660657). Studies on the closely related tetracycline (B611298) molecule have shown that both tetracycline and its epimer can undergo dehydration, and the resulting anhydro-forms can also interconvert via epimerization. nih.gov

Exposure to light and oxidative conditions provides alternative routes for chlortetracycline degradation.

Oxidative Stress: The role of oxidative stress in the formation of epianhydrochlortetracycline is dependent on the specific oxidant. Advanced oxidation processes involving hydroxyl radicals or persulfate tend to cause ring opening and cleavage of functional groups rather than the specific dehydration required to form anhydro-products. nih.govnih.gov However, studies involving oxidation by manganese dioxide (δ-MnO₂) have successfully identified both anhydrochlortetracycline and 4-epi-anhydrochlortetracycline among the reaction products. nih.gov This suggests that certain surface-controlled oxidation reactions can facilitate the necessary dehydration and epimerization steps, providing a non-photolytic, non-acid-catalyzed pathway to the formation of epianhydrochlortetracycline.

Identification of Reaction Intermediates and Transition States in Epianhydrochlortetracycline Hydrochloride Synthesis

The primary reaction intermediates are:

Chlortetracycline (CTC): The parent compound.

4-Epichlortetracycline (EpiCTC): The C4 epimer of chlortetracycline, formed through a reversible reaction.

Anhydrochlortetracycline (ACTC): The dehydration product of chlortetracycline.

4-Epianhydrochlortetracycline (EACTC): The target compound, formed either by the dehydration of 4-epichlortetracycline or the epimerization of anhydrochlortetracycline. core.ac.uknih.gov

The interconnected pathways can be summarized as follows:

Chlortetracycline ⇌ 4-Epichlortetracycline (Reversible Epimerization)

Chlortetracycline → Anhydrochlortetracycline (Irreversible Dehydration)

4-Epichlortetracycline → 4-Epianhydrochlortetracycline (Irreversible Dehydration)

Anhydrochlortetracycline ⇌ 4-Epianhydrochlortetracycline (Reversible Epimerization) nih.gov

Kinetic Studies of this compound Formation under Controlled Conditions

The degradation of chlortetracycline and the formation of its products, including epianhydrochlortetracycline, generally follow apparent pseudo-first-order kinetics. nih.govresearchgate.net The rates of these reactions are highly sensitive to environmental variables, most notably pH and temperature.

The pH of the solution is the most critical factor determining both the rate and the pathway of chlortetracycline degradation. Chlortetracycline and its epimers and anhydro-derivatives are significantly more persistent in acidic conditions (pH 3-4) than at a pH above 5. nih.govresearchgate.net

Acidic Conditions (pH < 3): This environment strongly favors the dehydration reaction, leading to the formation of anhydrochlortetracycline and epianhydrochlortetracycline. core.ac.uk

Weakly Acidic Conditions (pH 3-5): This range promotes the most rapid epimerization at the C4 position, leading to an equilibrium between chlortetracycline and 4-epichlortetracycline. core.ac.uk

Kinetic studies performed on the analogous tetracycline molecule in a pH 1.5 solution provide a model for the reaction rates. The data demonstrates the temperature dependence of the reversible epimerization and irreversible dehydration steps that lead to the formation of the anhydro- and epianhydro- products.

Table 1: First-Order Rate Constants (k, hr⁻¹) for the Degradation of Tetracycline at pH 1.5 (Data serves as a model for Chlortetracycline degradation) nih.gov
Reaction StepRate Constant45°C55°C65°C75°C
Tetracycline → Epitetracyclinek₁0.0330.0810.1770.402
Epitetracycline → Tetracyclinek₂0.0630.1440.2980.627
Tetracycline → Anhydrotetracycline (B590944)k₃0.0090.0260.0680.176
Epitetracycline → Epianhydrotetracyclinek₄0.0200.0570.1460.366
Table 2: Summary of pH Influence on Chlortetracycline Degradation Pathways
pH RangePrimary Degradation Pathway(s)Major Product(s)Relative Rate of Formation of Epianhydrochlortetracycline
< 3Dehydration, EpimerizationAnhydrochlortetracycline, EpianhydrochlortetracyclineHigh
3 - 5Epimerization4-EpichlortetracyclineModerate (via subsequent dehydration)
> 6Rearrangement (Base-Catalysis)IsochlortetracyclineLow to Negligible

Temperature Dependence of Degradation Kinetics

The rates of both epimerization and dehydration reactions are highly dependent on temperature. An increase in temperature generally accelerates the degradation of chlortetracycline and the formation of its degradation products. The relationship between temperature and the reaction rate constants can be described by the Arrhenius equation, which allows for the calculation of the activation energy (Ea) for each degradation step.

The following table summarizes the effect of temperature on the degradation of chlortetracycline, expressed as half-life (t½), which is the time required for the concentration of the parent compound to decrease by half.

Temperature (°C)pHHalf-life (days)Reference
7543 mst.edu
2259.7 mst.edu
3552.3 mst.edu
7726 mst.edu
2274.8 mst.edu
3571.2 mst.edu

Impact of Solvent and Ionic Strength on Pathway Selectivity

However, the composition of the solvent can play a role. For instance, the presence of organic solvents can alter the polarity of the medium, which may affect the transition states of the epimerization and dehydration reactions differently, thereby influencing the selectivity towards one pathway over the other. The complexation of tetracyclines with divalent cations such as Ca2+ and Mg2+ has been shown to inhibit epimerization. mst.edu

The following table provides a summary of the impact of ionic strength on the degradation of chlortetracycline.

Ionic Strength (mg/L as Na2HPO4)Temperature (°C)pHEffect on Degradation RateReference
0.00157, 22, 352, 5, 7, 9, 11Not significant mst.eduresearchgate.net
0.0507, 22, 352, 5, 7, 9, 11Not significant mst.eduresearchgate.net
0.0847, 22, 352, 5, 7, 9, 11Not significant mst.eduresearchgate.net

Computational Chemistry Approaches to Elucidate Reaction Mechanisms and Energy Landscapes

Computational chemistry provides powerful tools to investigate the intricate details of chemical reactions at a molecular level. Methods such as Density Functional Theory (DFT) and reactive molecular dynamics simulations are increasingly being employed to elucidate the reaction mechanisms and map the energy landscapes of tetracycline degradation. ssrn.comresearchgate.net These approaches offer insights that are often difficult to obtain through experimental methods alone.

DFT calculations can be used to model the geometric and electronic structures of reactants, transition states, and products involved in the epimerization and dehydration of chlortetracycline. By calculating the energies of these species, it is possible to determine the activation barriers for different reaction pathways and identify the most energetically favorable routes. This information is crucial for understanding the kinetics and selectivity of the degradation process. For example, computational studies can help to rationalize why certain conditions favor epimerization before dehydration, or vice versa.

Reactive molecular dynamics simulations can provide a dynamic picture of the degradation process, showing how the molecule distorts and bonds are broken and formed over time. These simulations can be particularly useful for studying the role of solvent molecules and other species in the reaction environment, providing a more complete understanding of the factors that influence the degradation of chlortetracycline. By simulating the system at different temperatures, it is also possible to study the temperature dependence of the reaction dynamics and compare the results with experimental kinetic data.

These computational approaches are valuable for:

Identifying the transition state structures for epimerization and dehydration.

Calculating the activation energies for competing reaction pathways.

Understanding the role of solvent and catalysts in the reaction mechanism.

Predicting the relative stability of different degradation products.

The insights gained from computational studies, when combined with experimental data, provide a comprehensive understanding of the formation of this compound and can aid in the development of strategies to control the degradation of chlortetracycline.

Advanced Structural Elucidation and Stereochemical Characterization of Epianhydrochlortetracycline Hydrochloride

Spectroscopic Characterization Methodologies

A multi-faceted approach utilizing various spectroscopic techniques is essential for the unambiguous determination of the complex molecular architecture of Epianhydrochlortetracycline hydrochloride. These methods provide complementary information regarding the connectivity of atoms, their spatial arrangement, and the nature of the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Connectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules in solution. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon framework can be assembled, and the relative stereochemistry of chiral centers can be determined.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Analysis

Hypothetical ¹H NMR Chemical Shift Data for this compound

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-4~4.0 - 4.2d~2-3
H-4a~3.0 - 3.2m
H-5~2.0 - 2.5m
N(CH₃)₂~2.8 - 3.0s
C₆-CH₃~2.3 - 2.5s
H-7~7.0 - 7.2d~8-9
H-8~7.5 - 7.7d~8-9
H-9~7.2 - 7.4t~8
OH groupsVariablebr s
CONH₂Variablebr s

Hypothetical ¹³C NMR Chemical Shift Data for this compound

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
C-1~190
C-2 (CONH₂)~170
C-3~100
C-4~65
C-4a~45
C-5~30
C-5a~115
C-6~140
C-6a~120
C-7~130
C-8~125
C-9~135
C-10~150
C-11~195
C-11a~105
C-12~160
C-12a~80
N(CH₃)₂~40
C₆-CH₃~20
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Correlation

Two-dimensional NMR experiments are indispensable for establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonded proton systems within the molecule, such as the spin systems in the A, B, and D rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive assignment of the carbon atoms that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in connecting the different structural fragments of the molecule, for instance, by showing correlations from the C₆-methyl protons to carbons in the C ring, confirming the aromatization.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly important for determining the stereochemistry, for example, by observing the through-space interaction between the H-4 proton and other protons on the same face of the molecule.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation pathways.

For this compound (C₂₂H₂₁ClN₂O₇·HCl), the accurate mass of the protonated free base [M+H]⁺ would be a key piece of data. The theoretical accurate mass is 497.0885 amu. Experimental determination of this mass with a high degree of accuracy would confirm the molecular formula. mdpi.com

The fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide insights into the structure of the molecule. Common fragmentation pathways for tetracyclines involve the loss of water, ammonia, and the dimethylamino group. The aromatized C-ring of the anhydro- form would likely lead to a more stable molecular ion and potentially different fragmentation patterns compared to the parent chlortetracycline (B606653).

Expected HRMS Data for Epianhydrochlortetracycline

Parameter Value
Molecular Formula C₂₂H₂₁ClN₂O₇
Theoretical Accurate Mass ([M+H]⁺) 497.0885
Experimentally Determined Mass ([M+H]⁺) Expected to be within 5 ppm of the theoretical value

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the various functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display a complex pattern of absorption bands.

Based on the IR spectrum of the parent compound, chlortetracycline hydrochloride, the following characteristic absorption bands would be expected, with some shifts due to the structural changes in the anhydro- form. The aromatization of the C-ring would introduce more pronounced aromatic C=C stretching bands.

Expected IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching (phenols, alcohols)3500 - 3200 (broad)
N-H Stretching (amide)3400 - 3200
C-H Stretching (aromatic)3100 - 3000
C-H Stretching (aliphatic)3000 - 2850
C=O Stretching (ketones, amide)1700 - 1630
C=C Stretching (aromatic)1600 - 1450
C-O Stretching (alcohols, phenols)1250 - 1000
C-N Stretching1200 - 1000
C-Cl Stretching800 - 600

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems of double bonds, which act as chromophores.

The tetracycline (B611298) core structure contains a chromophore that gives rise to characteristic UV-Vis absorption bands. The formation of anhydrotetracyclines involves the aromatization of the C-ring, which extends the conjugated system. This extension of the chromophore is known to cause a bathochromic (red) shift in the absorption maxima (λmax) to longer wavelengths. Theoretical and experimental studies on anhydrotetracycline (B590944) have shown absorption bands around 220, 268, and 430 nm. psu.edursc.org Similar absorption maxima would be expected for this compound.

Expected UV-Vis Absorption Maxima for this compound

Electronic Transition Expected λmax (nm)
π → π~220
π → π~270
π → π* (extended conjugation)~430

Circular Dichroism (CD) Spectroscopy for Chirality and Conformation Assessment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the chiral and conformational properties of tetracycline derivatives in solution. nih.gov This method relies on the differential absorption of left and right circularly polarized light by chiral molecules, providing information on the spatial arrangement of atoms and chromophores. nih.gov The CD spectrum of a tetracycline is highly sensitive to the conformation of its flexible ring system and the stereochemistry of its numerous chiral centers.

For tetracyclines, the A-ring and the BCD-ring system contain the principal chromophores. The CD spectrum is particularly influenced by the relative orientation of these chromophoric moieties. Studies on related tetracycline compounds have shown that changes in pH, solvent polarity, and chelation with metal ions can induce significant conformational changes, which are readily detected by CD spectroscopy. nih.govresearchgate.net For instance, the interaction with cations like Mg²⁺ and Ca²⁺ can lock the molecule into specific conformations, leading to distinct changes in the CD spectrum, particularly in the regions of the β-diketone and phenolic chromophores. nih.govnih.gov

In the case of this compound, the epimerization at the C-4 position and the dehydration to form the anhydro-ring system dramatically alter the molecule's geometry compared to its parent compound, chlortetracycline. These structural changes result in a unique CD signature. The spectrum would be characterized by specific Cotton effects (positive or negative peaks) at wavelengths corresponding to the electronic transitions of its chromophores. By analyzing these Cotton effects, researchers can deduce the preferred solution-state conformation and confirm the chirality of the molecule.

Table 1: Representative CD Spectral Data for Tetracycline Analogs
Compound ClassWavelength Range (nm)Observed PhenomenonStructural Interpretation
Tetracyclines250-300Multiple Cotton EffectsCorresponds to the BCD-ring chromophore conformation
Tetracyclines320-380Broad Cotton EffectAssociated with the A-ring chromophore and its orientation
Metal-Tetracycline Complexes250-400Significant shifts and intensity changes in Cotton EffectsIndicates metal ion chelation and a locked, rigid conformation

X-ray Crystallography for Definitive Three-Dimensional Structure Determination and Crystal Packing Analysis

X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unambiguous information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. While the specific crystal structure of this compound is not publicly available in the searched literature, the crystallographic analysis of parent tetracyclines, such as tetracycline hydrochloride and doxycycline, provides a clear framework for the expected structural features. fau.de

A crystallographic study of this compound would reveal the exact conformation of the fused four-ring system. It would confirm the (4R) configuration resulting from epimerization and detail the planarity of the BC-ring system due to the aromatization caused by dehydration. Furthermore, the analysis would elucidate the orientation of various substituents, including the dimethylamino group, the amide group, and the hydroxyl groups.

The crystal structure would also detail the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate how the molecules pack into a crystal lattice. The hydrochloride salt form implies that the dimethylamino group at C-4 is protonated, and the chloride ion is present as a counterion, likely participating in the hydrogen-bonding network that stabilizes the crystal structure.

Table 2: Typical Crystallographic Data Obtained for Tetracycline Hydrochloride Derivatives
ParameterExample Value (for a related tetracycline)Information Provided
Crystal SystemOrthorhombicSymmetry of the unit cell
Space GroupP2₁2₁2₁Symmetry elements within the unit cell
Unit Cell Dimensions (Å)a = 11.0, b = 12.8, c = 15.8Size and shape of the repeating crystal unit
Bond Length (C4-N)~1.50 ÅPrecise distance between atoms
Torsion Angle (A-B ring)VariableDefines the twist or conformation between rings

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration Assignment

Vibrational Circular Dichroism (VCD) is a sophisticated spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. nih.gov As the infrared counterpart to electronic CD, VCD provides detailed information about the absolute stereochemistry of chiral molecules in solution. americanlaboratory.com It has emerged as a powerful alternative to X-ray crystallography, particularly for molecules that are difficult to crystallize. nih.gov

For a molecule with multiple stereocenters like this compound, determining the absolute configuration of each center is a significant challenge. VCD spectroscopy, when coupled with quantum chemical calculations, can unambiguously assign the absolute configuration. nih.govnih.gov The experimental VCD spectrum exhibits a unique pattern of positive and negative bands in the infrared region (typically 2000-900 cm⁻¹), which is a fingerprint of the molecule's specific 3D stereochemical structure.

The process involves recording the experimental VCD spectrum of the compound and then calculating the theoretical VCD spectrum for a specific enantiomer (e.g., the 4R,4aS,12aS configuration) using Density Functional Theory (DFT). americanlaboratory.com A direct comparison of the experimental spectrum with the calculated one allows for a definitive assignment. If the signs and relative intensities of the major VCD bands match, the absolute configuration of the sample is confirmed to be that of the calculated structure. If the experimental spectrum is a mirror image of the calculated one, the molecule has the opposite absolute configuration. Although no specific VCD studies on tetracyclines have been reported in the searched literature, the technique's proven success with other complex natural products demonstrates its high potential for the stereochemical elucidation of this compound. rsc.org

Table 3: Potential Application of VCD for this compound Analysis
Spectral Region (cm⁻¹)Vibrational ModesAnticipated Utility
1800-1500C=O stretches (amide, ketones)Highly sensitive to the conformation of the A and C rings
1500-1200C-H bends, C-N stretchesProvides fingerprint data specific to the stereocenters on the A-ring
1200-900C-O stretches, skeletal vibrationsReflects the overall molecular conformation and chirality

Density Functional Theory (DFT) Calculations for Predicted Spectroscopic Parameters and Conformational Analysis

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It is an essential tool in modern chemistry for predicting a wide range of molecular properties, including geometries, energies, and spectroscopic parameters, thereby complementing experimental data.

For this compound, DFT calculations are invaluable for several reasons. First, they can be used to perform a thorough conformational analysis. The molecule possesses some degree of flexibility, and DFT can be used to locate different low-energy conformers and calculate their relative stabilities. This information is crucial for understanding which shapes the molecule is likely to adopt in solution.

Second, DFT is used to predict spectroscopic parameters that can be directly compared with experimental results. For instance, DFT calculations can predict infrared (IR) and VCD spectra. americanlaboratory.com By comparing the calculated vibrational frequencies and intensities with experimental spectra, a confident assignment of the observed spectral bands to specific molecular motions can be made. This is the cornerstone of using VCD for absolute configuration assignment. Similarly, DFT can aid in interpreting NMR chemical shifts and coupling constants. The ability to accurately predict these parameters provides strong evidence for the proposed molecular structure and conformation.

Analytical Methodologies for the Detection, Separation, and Quantification of Epianhydrochlortetracycline Hydrochloride

Chromatographic Separation Techniques Development and Optimization

Chromatographic techniques are the cornerstone for the analytical profiling of Epianhydrochlortetracycline hydrochloride. The complexity of tetracycline (B611298) degradation pathways necessitates high-resolution methods to ensure accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of this compound. Method validation is performed to ensure that the analytical procedure is accurate, precise, specific, and robust for its intended purpose.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common approach for the analysis of tetracyclines and their impurities. These methods typically employ C8 or C18 stationary phases and acidic mobile phases to achieve optimal separation. Diode Array Detection (DAD) is often used as it provides spectral information, aiding in peak identification and purity assessment.

A novel reversed-phase HPLC method was developed and validated for the assay of tetracycline hydrochloride and the limit of 4-epianhydrotetracycline (B1505794) hydrochloride impurity. teledynelabs.com This method utilized an L1 column (3 µm, 150 × 4.6 mm) with a mobile phase consisting of 0.1% phosphoric acid and acetonitrile at a flow rate of 1.0 mL/min, with detection at 280 nm. teledynelabs.com The method was found to be linear, specific, precise, accurate, and robust. teledynelabs.comchromatographyonline.com The limit of quantification for 4-epianhydrotetracycline hydrochloride was determined to be 0.1 µg/mL. teledynelabs.comchromatographyonline.com

Another study reported an updated HPLC method for the assay of 4-epianhydrotetracycline (EATC) in tetracycline-containing drug products, aiming to modernize the existing USP monograph. This method uses a Thermo Scientific Acclaim™ Polar Advantage II (PA2) column (4.6 × 150 mm, 3 µm) with an acetonitrile/ammonium dihydrogen orthophosphate pH 2.2 mobile phase. twistingmemoirs.com

Table 1: HPLC Method Parameters for the Analysis of this compound

ParameterMethod 1Method 2
ColumnL1 (C18), 3 µm, 150 x 4.6 mmAcclaim™ Polar Advantage II (PA2), 3 µm, 4.6 x 150 mm
Mobile Phase0.1% Phosphoric acid and Acetonitrile (gradient)Acetonitrile and 20 mM NH4H2PO4, pH 2.2 (gradient)
Flow Rate1.0 mL/minNot specified
DetectionUV at 280 nmUV at 280 nm
Autosampler Temperature4 °CNot specified
Diluent0.1% H3PO4Mobile Phase A

Forced degradation studies have demonstrated the stability-indicating nature of these HPLC methods, showing that this compound can be well-resolved from its parent compound and other degradation products. teledynelabs.com The stability of tetracycline hydrochloride and 4-epianhydrotetracycline hydrochloride in solution was found to be improved by controlling the autosampler temperature at 4 °C and using 0.1% H3PO4 as a diluent. teledynelabs.comchromatographyonline.com

The IUPAC name for 4-Epianhydrotetracycline hydrochloride is (4R,4aS,12aS)-4-(Dimethylamino)-1,4,4a,5,12,12a-hexahydro-3,10,11,12a-tetrahydroxy-6-methyl-1,12-dioxo-2-naphthacenecarboxamide monohydrochloride, which defines a specific stereoisomer. Chiral HPLC is a technique used to separate enantiomers, which are non-superimposable mirror images of each other. As this compound is typically present as a specific epimer resulting from the degradation of chlortetracycline (B606653), the use of chiral HPLC for its routine analysis is generally not applicable unless the presence of other stereoisomers is suspected or needs to be investigated. The primary analytical challenge lies in separating it from other structurally similar degradation products and the parent drug, which is effectively achieved using achiral reverse-phase chromatography.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC.

A developed HPLC method for the analysis of tetracycline and 4-epianhydrotetracycline was successfully transferred to a UPLC system. twistingmemoirs.com This transfer involved using a 2.1 × 100 mm column packed with 2.2 µm particles, which resulted in a reduction of the run time from 8 minutes to 2 minutes. twistingmemoirs.com Both the HPLC and UPLC methods were evaluated using a tetracycline hydrochloride drug product and were found to exceed the specifications of the HPLC method in the USP monograph. twistingmemoirs.com

The use of UPLC is particularly advantageous for the analysis of complex samples containing multiple tetracycline-related impurities, where high throughput is required for quality control purposes.

Table 2: Comparison of HPLC and UPLC Method Performance

ParameterHPLCUPLC
Column Dimensions4.6 x 150 mm2.1 x 100 mm
Particle Size3 µm2.2 µm
Run Time8 minutes2 minutes
Resolution (TC vs. EATC)20.819.9

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. SFC is considered a "green" technology due to the reduced use of organic solvents. twistingmemoirs.comnih.gov It offers advantages such as high-speed separations, lower solvent consumption, and better resolution for some compounds compared to HPLC. twistingmemoirs.comnih.gov

While specific applications of SFC for the routine analysis of this compound are not widely documented in the literature, the technique holds potential as an alternative separation method. SFC can be particularly useful for the separation of complex mixtures and for chiral separations. nih.gov Given its ability to analyze a wide range of compounds, from small organic molecules to complex lipids, SFC could be explored for the impurity profiling of tetracyclines, offering a different selectivity compared to reverse-phase HPLC. twistingmemoirs.com The use of SFC could lead to faster and more environmentally friendly analytical methods for quality control in the pharmaceutical industry. nih.gov

Ion Chromatography (IC) is a technique used for the separation and analysis of ionic species. While not the primary method for the analysis of this compound itself, it can be a valuable tool for determining counter-ions and other charged impurities.

A high-performance ion chromatography (HPIC) method has been successfully used to analyze tetracycline antibiotics. nih.gov This method utilized a solvent-compatible polymeric cation-exchange column with an isocratic elution of acetonitrile-hydrochloride, allowing for the separation of various tetracyclines. nih.gov This demonstrates the applicability of ion-exchange mechanisms for the separation of these compounds. For this compound, IC could be employed to quantify the chloride counter-ion, which is an important aspect of quality control for the salt form of the compound.

High-Performance Liquid Chromatography (HPLC) Method Validation for Purity and Impurity Profiling

Hyphenated Analytical Techniques for Comprehensive Characterization

Hyphenated techniques, which combine the separation power of chromatography or electrophoresis with the detection capabilities of spectroscopy, are indispensable for the analysis of this compound, especially in complex mixtures where it may be present at trace levels alongside its parent compound and other related substances.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the sensitive and selective determination of tetracyclines and their degradation products, including this compound. This technique offers high specificity and low detection limits, making it suitable for analyzing complex matrices such as animal tissues, milk, and environmental samples.

The chromatographic separation is typically achieved using reversed-phase columns, such as C8 or C18, with a mobile phase consisting of an aqueous component containing an acid (e.g., formic acid, oxalic acid) and an organic modifier (e.g., acetonitrile, methanol). The acidic mobile phase is crucial for achieving good peak shapes and separation of the tetracycline compounds. Gradient elution is often employed to effectively separate multiple components with varying polarities within a reasonable analysis time.

For detection, tandem mass spectrometry operating in multiple reaction monitoring (MRM) mode provides excellent selectivity and sensitivity. In this mode, specific precursor-to-product ion transitions are monitored for each analyte, minimizing interference from matrix components. Electrospray ionization (ESI) is the most common ionization source used for tetracyclines, typically in the positive ion mode.

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of Tetracycline Degradation Products

ParameterCondition
Chromatographic Column C18 (e.g., 50 mm x 2.1 mm, 1.9 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile/methanol
Flow Rate 0.2 - 0.4 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

The parameters provided are illustrative and may require optimization for specific applications and instrumentation.

Research has demonstrated the successful application of LC-MS/MS for the simultaneous determination of multiple tetracyclines and their epimers and degradation products in various matrices. These methods are validated according to international guidelines, ensuring their accuracy, precision, and reliability for regulatory and research purposes.

Liquid chromatography-nuclear magnetic resonance (LC-NMR) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the structure elucidating power of NMR spectroscopy. This technique is particularly valuable for the unambiguous identification of unknown or unexpected impurities and degradation products in pharmaceutical samples, without the need for off-line isolation.

In an LC-NMR system, the eluent from the HPLC column flows through a specialized NMR flow cell placed within the NMR spectrometer. This allows for the acquisition of NMR spectra of the separated components in real-time. Different modes of operation, such as on-flow, stopped-flow, and loop-storage, can be employed depending on the concentration of the analyte and the desired level of spectral detail. For minor components, the stopped-flow mode is often preferred, where the chromatographic flow is halted when the peak of interest is in the flow cell, allowing for longer acquisition times and the performance of more complex 2D NMR experiments.

While specific applications of LC-NMR for the direct analysis of this compound are not extensively documented in readily available literature, the technique's utility for the structural elucidation of drug degradation products is well-established. For instance, LC-NMR has been instrumental in identifying and characterizing impurities in various drug substances and natural product extracts. The data obtained from LC-NMR, including proton and carbon chemical shifts and coupling constants, provides detailed structural information that is often essential for confirming the identity of a compound. The application of 13C NMR has been shown to be a valuable tool for detecting and identifying the principal degradation and isomerization products of tetracycline antibiotics nih.gov.

Capillary electrophoresis (CE) is a high-resolution separation technique that offers a different selectivity compared to liquid chromatography. When coupled with mass spectrometry (CE-MS), it becomes a potent tool for the analysis of charged species, including tetracycline antibiotics and their degradation products. The high separation efficiency of CE allows for the resolution of closely related compounds, such as isomers, which can be challenging to separate by HPLC.

In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow-bore capillary. The choice of the background electrolyte (BGE), its pH, and the presence of additives are critical parameters that influence the separation. For tetracyclines, acidic BGEs are often employed to ensure the analytes are positively charged and migrate towards the cathode.

The coupling of CE to MS is typically achieved through an ESI interface. A sheath liquid is often used to provide a stable electrical connection and to facilitate the nebulization process. The mass spectrometer provides sensitive and selective detection, allowing for the identification and quantification of the separated analytes. CE-MS has been successfully applied to the separation of various tetracycline mixtures, demonstrating comparable or even better resolution than HPLC for certain analytical challenges.

Table 2: General CE-MS Conditions for Tetracycline Analysis

ParameterCondition
Capillary Fused-silica, uncoated
Background Electrolyte (BGE) Acidic buffer (e.g., formic acid, acetic acid)
Separation Voltage 15 - 30 kV
Injection Mode Hydrodynamic or electrokinetic
Ionization Mode Electrospray Ionization (ESI), Positive
Sheath Liquid Isopropanol/water with a volatile acid/base

These conditions are general and require optimization for specific tetracycline compounds and matrices.

Sample Preparation Strategies for Diverse Matrices

Effective sample preparation is a critical step in the analytical workflow for the determination of this compound, as it aims to extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of the sample preparation technique depends on the nature of the matrix, the concentration of the analyte, and the subsequent analytical method.

Solid-Phase Extraction (SPE) is a widely used technique for the cleanup and pre-concentration of tetracyclines from various matrices. It offers advantages over LLE, including higher recovery, reduced solvent consumption, and the potential for automation. The selection of the appropriate SPE sorbent is crucial for achieving optimal extraction efficiency. Polymeric reversed-phase sorbents, such as those based on divinylbenzene-N-vinylpyrrolidone copolymer (e.g., Oasis HLB), are commonly used for the extraction of tetracyclines from aqueous samples.

The optimization of the SPE procedure involves several steps:

Conditioning: The sorbent is activated with an organic solvent (e.g., methanol) followed by equilibration with water or a buffer at a specific pH.

Loading: The sample, often pre-treated and pH-adjusted (typically to an acidic pH of 2-4 for tetracyclines), is passed through the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances without eluting the analytes of interest.

Elution: The retained analytes are eluted with a stronger organic solvent or a mixture of solvents.

Liquid-Liquid Extraction (LLE) is another common technique for the extraction of tetracyclines, particularly from liquid samples. It involves the partitioning of the analyte between two immiscible liquid phases. The efficiency of LLE depends on the choice of the extraction solvent, the pH of the aqueous phase, and the ionic strength. For tetracyclines, which are amphoteric compounds, pH adjustment is critical to ensure they are in a neutral form to facilitate their extraction into an organic solvent. Dispersive liquid-liquid microextraction (DLLME) is a miniaturized version of LLE that offers high enrichment factors and reduced solvent consumption.

Table 3: Comparison of SPE and LLE for Tetracycline Extraction

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Principle Partitioning between a solid sorbent and a liquid sample.Partitioning between two immiscible liquid phases.
Advantages High recovery, high enrichment factor, low solvent usage, automation potential.Simple, low cost of materials.
Disadvantages Higher cost of cartridges, potential for sorbent-analyte irreversible binding.Labor-intensive, formation of emulsions, larger solvent volumes.
Common Application Environmental water, milk, animal tissues.Urine, plasma.

Matrix effects are a significant challenge in LC-MS/MS analysis, particularly when dealing with complex biological, food, or environmental samples. These effects arise from co-eluting matrix components that can interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either signal suppression or enhancement. This can adversely affect the accuracy, precision, and sensitivity of the analytical method.

The extent of matrix effects can be evaluated by comparing the response of an analyte in a post-extraction spiked sample with that of a pure standard solution of the same concentration. A value of 100% indicates no matrix effect, while values lower or higher than 100% suggest signal suppression or enhancement, respectively.

Several strategies can be employed to mitigate matrix effects:

Effective Sample Cleanup: The most direct approach is to remove interfering matrix components through optimized sample preparation procedures, such as SPE or LLE.

Chromatographic Separation: Modifying the chromatographic conditions (e.g., using a different column, adjusting the mobile phase composition, or using a gradient elution) can help to separate the analyte of interest from the interfering matrix components.

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on the analyte's ionization. However, this may compromise the method's sensitivity if the analyte is present at very low concentrations.

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is one of the most effective ways to compensate for matrix effects. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience similar ionization suppression or enhancement, allowing for accurate quantification.

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also help to compensate for matrix effects, as the standards and the samples will be affected similarly by the matrix.

By carefully considering and addressing these factors, it is possible to develop robust and reliable analytical methods for the accurate determination of this compound in a wide range of sample types.

Method Validation Parameters: Linearity, Accuracy, Precision, Limit of Detection (LOD), Limit of Quantification (LOQ), Robustness, and Specificity

The validation of analytical methods is crucial to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose. For this compound, a critical degradation product of tetracycline, robust analytical methodologies, particularly High-Performance Liquid Chromatography (HPLC), have been developed and validated. This validation process assesses several key parameters to confirm the method's performance.

Linearity

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. For the analysis of this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. The response (e.g., peak area in chromatography) is then plotted against the concentration, and a linear regression analysis is performed.

In a validated reversed-phase HPLC method, linearity for 4-epianhydrotetracycline hydrochloride was established over a concentration range of 50% to 150% of the acceptance criteria specified in the United States Pharmacopeia (USP) monographs. nih.govresearchgate.net The correlation coefficient (r) obtained from the linearity plot was greater than 0.997, indicating a strong linear relationship between the concentration and the instrumental response. core.ac.ukresearchgate.net

ParameterFindingSource
Concentration Range50% to 150% of acceptance criteria nih.govresearchgate.netcore.ac.uk
Correlation Coefficient (r)> 0.997 core.ac.ukresearchgate.net

Accuracy

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added (spiked) into a sample matrix and the percentage of the analyte recovered is calculated.

For this compound, accuracy was evaluated by spiking the compound at various concentration levels. Studies have demonstrated that the recovery for the 4-epianhydrotetracycline limit procedure over a concentration range of 50% to 150% is between 96% and 102%. researchgate.netcore.ac.ukresearchgate.net This high recovery percentage confirms the accuracy of the analytical method for quantifying this specific impurity.

Concentration Range SpikedRecovery (%)Source
50% to 150% of limit concentration96% - 102% researchgate.netcore.ac.ukresearchgate.net

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) of a series of measurements. Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

In the validation of HPLC methods for tetracycline impurities, the precision for the quantification of 4-epianhydrotetracycline was found to have an RSD of less than 5%. core.ac.ukresearchgate.net Another study utilizing non-aqueous capillary electrophoresis reported relative standard deviations of about 4% at the 0.1% impurity level. researchgate.net These low RSD values indicate that the methods are highly precise.

Analytical MethodParameterResultSource
HPLCRelative Standard Deviation (RSD)< 5% core.ac.ukresearchgate.net
Non-Aqueous Capillary ElectrophoresisRelative Standard Deviation (RSD)~4% (at 0.1% impurity level) researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For this compound, the LOQ is a critical parameter as it defines the lower limit for monitoring this impurity in tetracycline products. A validated HPLC method established the LOQ for 4-epianhydrotetracycline hydrochloride to be 0.1 µg/mL. nih.govresearchgate.net This level is significantly lower (20 times) than the acceptance criteria, demonstrating the method's high sensitivity. nih.govresearchgate.net A non-aqueous capillary electrophoresis method has also been developed with a reported limit of detection corresponding to 0.02% of the drug substance. researchgate.net

ParameterMethodValueSource
Limit of Quantification (LOQ)HPLC0.1 µg/mL nih.govresearchgate.net
Limit of Detection (LOD)Non-Aqueous Capillary Electrophoresis0.02% of drug substance researchgate.net

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This provides an indication of its reliability during normal usage. The robustness of an HPLC method for tetracycline and its impurities was tested by making variations in the parameters allowed by the USP general chapter on chromatography. nih.govresearchgate.net These variations can include changes in mobile phase composition, pH, flow rate, and column temperature. The method was found to be robust, indicating its suitability for routine use in different laboratory environments. nih.gov

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, specificity is demonstrated by showing that the analytical peak is well-resolved from other related compounds and potential degradation products.

Forced degradation studies are often performed where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light. In validated methods, it was shown that tetracycline and its related compounds, including 4-epianhydrotetracycline, were well resolved from any degradation products formed under these stress conditions. nih.govresearchgate.net No interference was observed at the retention time of the this compound peak, confirming the specificity of the method. core.ac.uk

Stability Profile and Degradation Mechanisms of Epianhydrochlortetracycline Hydrochloride Itself

Intrinsic Chemical Stability Assessment of Isolated Epianhydrochlortetracycline Hydrochloride

The intrinsic chemical stability of this compound has been evaluated under various stress conditions to determine its susceptibility to degradation. These studies are fundamental to predicting its behavior in different environments.

The hydrolytic stability of epianhydrochlortetracycline is highly dependent on the pH of the aqueous solution. Generally, tetracycline (B611298) compounds show varied stability across the pH spectrum. Epianhydrochlortetracycline, a degradation product of chlortetracycline (B606653), demonstrates greater persistence in acidic conditions compared to neutral or alkaline environments. nih.gov Studies on chlortetracycline and its related degradation products, including 4-epi-anhydro-chlortetracycline, found that these compounds were generally more stable at a pH of 3-4 than at a pH above 5. nih.govresearchgate.net Specifically for 4-epi-anhydro-chlortetracycline, stability is much lower at high pH values. researchgate.net In highly acidic environments (pH below 2), the formation of anhydro and epianhydro forms of tetracyclines is a primary degradation pathway. nih.gov

Table 1: Influence of pH on the Stability of 4-Epi-anhydro-chlortetracycline

pH Condition Stability Profile
Acidic (pH 3-4) More persistent and stable. nih.govresearchgate.net
Slightly Acidic (pH 5.6) Lower stability compared to more acidic conditions. researchgate.net

| Alkaline | Much lower stability; significant degradation. researchgate.net |

This table is interactive. Click on the headers to sort the data.

Thermal stress can significantly impact the stability of this compound. The compound has a reported melting point of over 180°C, with decomposition, and another source indicates a melting point of 220°C. chemicalbook.com While this indicates some degree of thermal stability, studies on parent tetracyclines show that even mild thermal processes, such as those used in cooking, can initiate their breakdown to form degradation products like anhydrotetracycline (B590944) and 4-epi-anhydrotetracycline. nih.govresearchgate.net Forced degradation studies on tetracycline hydrochloride at temperatures of 60°C and 80°C have been used to assess thermal degradation pathways. nih.gov

Epianhydrochlortetracycline is susceptible to photodegradation. Research indicates a significant influence of light on the disappearance of 4-epi-anhydro-chlortetracycline. nih.govresearchgate.net This suggests that exposure to both UV and visible light can accelerate its degradation. Studies on the parent compound, tetracycline, confirm that providing protection from light significantly inhibits degradation. nih.gov The photolytic pathway is considered a major route for the degradation of tetracyclines in transparent, shallow water environments. usda.gov

Reactive Oxygen Species (ROS) are highly reactive molecules, including superoxide (B77818) anions and hydroxyl radicals, that can cause oxidation of biomacromolecules. mdpi.com The stability of epianhydrochlortetracycline in the presence of ROS is complex. Interestingly, studies on chlortetracycline and its degradation products, including 4-epi-anhydro-chlortetracycline, have shown that the presence or absence of oxygen did not influence their chemical stability. nih.govresearchgate.net However, other research has demonstrated that tetracyclines can react with hydroxyl radicals (•OH) at very high rates. nih.gov Some tetracyclines have also been shown to inhibit the production of ROS, acting as antioxidants, which is a result of their effect on cell function rather than direct scavenging of the ROS. nih.gov Conversely, exposure to 4-epianhydrotetracycline (B1505794) has been shown to induce oxidative stress by significantly increasing ROS levels in biological systems like zebrafish embryos. researchgate.netmedchemexpress.com

Kinetic Modeling of this compound Degradation Pathways

The degradation of this compound, like other tetracyclines, can be described using kinetic models to understand the rate and order of the reaction. The degradation of tetracyclines often follows first-order or pseudo-first-order kinetics. nih.govusda.govnih.govnih.gov For instance, the disappearance of chlortetracycline and its epimers, including the 4-epi-anhydro form, has been modeled using apparent pseudo-first-order rate constants (k(obs)) and their corresponding half-lives. nih.gov

The reaction order can, however, vary depending on the specific degradation conditions. researchgate.net Some studies on tetracycline degradation have found that a pseudo-second-order kinetics model provides a better fit under certain photocatalytic conditions. mdpi.com Kinetic studies are essential for determining reaction rate constants and activation energies, which helps in predicting the compound's stability and shelf-life under various conditions. nih.govwolfram.com The bimolecular rate constants for the reaction of various tetracyclines with reactive species like hydroxyl radicals have been determined to be in the range of (5.2–7.6) x 10⁹ M⁻¹ s⁻¹. nih.gov

Influence of Environmental Factors on the Persistence of this compound

The persistence of this compound in the environment is dictated by a combination of factors beyond pH, light, and temperature. The chemical matrix plays a significant role. nih.gov

Matrix Effects : Studies comparing the stability of 4-epi-anhydro-chlortetracycline in purified water (milliQ) versus soil interstitial water (SIW) found significant differences in half-lives. nih.govresearchgate.net The compound showed faster degradation in soil interstitial water, particularly under acidic conditions. researchgate.net

Presence of Ions : The difference in stability between water types is believed to be influenced by the presence of ions such as calcium and magnesium in the soil water. nih.govresearchgate.net The presence of other ions, like bicarbonate (HCO₃⁻), can also inhibit degradation efficiency. mdpi.com

Temperature : Environmental temperature affects degradation rates. For 4-epi-anhydro-chlortetracycline, higher degradation rates were observed at 20°C compared to 6°C. nih.govresearchgate.net

Table 2: Summary of Environmental Factors Affecting 4-Epi-anhydro-chlortetracycline Stability

Factor Condition Effect on Stability
Matrix Soil Interstitial Water (vs. MilliQ Water) Faster degradation, especially at acidic pH. researchgate.net
Temperature 20°C (vs. 6°C) Higher degradation rates. nih.govresearchgate.net
Light Presence of Light Significant influence on disappearance. nih.govresearchgate.net

| Oxygen | Presence/Absence | No significant influence. nih.govresearchgate.net |

This table is interactive. Click on the headers to sort the data.

Environmental Occurrence, Fate, and Transformation of Epianhydrochlortetracycline Hydrochloride

Detection and Distribution in Environmental Compartments

The distribution of epianhydrochlortetracycline hydrochloride in the environment is a direct consequence of the widespread use of its parent compound, chlortetracycline (B606653), in livestock. Following excretion, it enters various environmental matrices where its fate is determined by a complex interplay of physical, chemical, and biological processes.

Transformation products of tetracycline (B611298) antibiotics, including their epimers and dehydration products, are frequently detected in aquatic environments. Studies have shown that 4-epianhydrotetracycline (B1505794) (EATC), a closely related analogue of epianhydrochlortetracycline, is a major degradation product of tetracycline and has been detected frequently in the environment. In some cases, the concentration of EATC has been found to be even higher than that of the parent tetracycline compound. nih.govresearchgate.net

While specific quantitative data for this compound in various water bodies are limited, the detection of other tetracycline degradation products provides an indication of its likely presence. For instance, in a study investigating the fate of oxytetracycline (B609801) and its related substances in a river receiving wastewater treatment plant (WWTP) effluent, the concentration of 4-epi-oxytetracycline in the treated outflow was 31.5 ± 3.8 µg/L. Although this concentration decreased downstream, it highlights the potential for epimers of tetracyclines to persist through wastewater treatment processes and be discharged into surface waters. The study also noted that concentrations of other degradation products, α-apo-oxytetracycline and β-apo-oxytetracycline, increased along the river, suggesting ongoing transformation processes in the aquatic environment.

The presence of tetracyclines has been confirmed in groundwater, with one Portuguese case-study identifying tetracycline in 14% of the groundwater bodies sampled. nih.gov Given the mobility of some antibiotic compounds, the potential for this compound to leach into groundwater resources warrants further investigation.

The following table summarizes the concentrations of selected tetracycline compounds detected in various aquatic environments, providing a proxy for the potential occurrence of this compound.

CompoundEnvironmental CompartmentConcentration RangeLocation
TetracyclineWWTP InfluentNot specifiedKuwait
TetracyclineWWTP EffluentNot specifiedKuwait
4-epi-oxytetracyclineWWTP Effluent31.5 ± 3.8 µg/LNot specified
TetracyclinesRiver Water2-1435 ng/LSeine River basin, France
TetracyclineGroundwaterDetected in 14% of samplesPortugal

The fate of this compound in terrestrial environments is largely governed by its adsorption and desorption characteristics in soil and sediment. While specific studies on this compound are lacking, research on the broader class of tetracyclines indicates that these compounds exhibit strong sorption to soil particles. This process is influenced by various soil properties, including organic carbon content, pH, and the presence of clay minerals.

The primary mechanisms for tetracycline sorption to soil include cation exchange, surface complexation, and hydrogen bonding. The distribution coefficient (Kd), which quantifies the partitioning of a chemical between the solid and aqueous phases, is a key parameter in assessing its mobility. For tetracyclines, Kd values can be substantial, indicating limited mobility in soil and a higher potential for accumulation.

Research has shown that soil organic carbon is a dominant factor influencing the adsorption and desorption of oxytetracycline and chlortetracycline. Higher soil organic carbon content generally leads to stronger adsorption and reduced desorption. The Freundlich adsorption coefficient (KF(ads)), a measure of adsorption capacity, for oxytetracycline and chlortetracycline in 63 crop soils ranged from 1015 to 9733 L^n µmol^(1-n) kg^-1 and 1099 to 11344 L^n µmol^(1-n) kg^-1, respectively. Desorption percentages for both compounds were consistently low (less than 10%), indicating that the adsorption is largely irreversible. nih.gov

The following table provides a summary of key findings from adsorption/desorption studies of tetracycline antibiotics in soil.

AntibioticKey FindingInfluencing Factors
OxytetracyclineKF(ads) values between 1015 and 9733 L^n µmol^(1-n) kg^-1Soil Organic Carbon
ChlortetracyclineKF(ads) values between 1099 and 11344 L^n µmol^(1-n) kg^-1Soil Organic Carbon
TetracyclineStrongly governed by soil organic matterOrganic matter, pH, clay content

Animal manure is a primary source of tetracycline antibiotics and their degradation products entering the environment. Chlortetracycline, the parent compound of this compound, is extensively used in animal husbandry, leading to its excretion in both urine and feces.

Studies have confirmed the presence of various tetracyclines and their transformation products in livestock manure. In a study on dairy manure compost, 4-epitetracycline was detected at concentrations ranging from 46.4 to 137 ng/g dry weight (DW), while anhydrotetracycline (B590944) was found at concentrations up to 67.1 ng/g DW. nih.gov The presence of these related degradation products strongly suggests that this compound is also likely to be present in animal manure.

The concentrations of antibiotics in manure can be highly variable, depending on factors such as the type of animal, dosage administered, and manure management practices. For example, in swine manure from large-scale feedlots, the maximum concentration of chlortetracycline reached up to 57.95 mg/kg. mdpi.com Another study on pig manure reported concentrations of oxytetracycline and chlortetracycline as high as 136 mg/L. nih.gov

The following table presents data on the concentrations of tetracycline and its degradation products found in animal manure from various studies.

CompoundAnimal SourceConcentration Range
4-epitetracyclineDairy Cow (Compost)46.4 - 137 ng/g DW
AnhydrotetracyclineDairy Cow (Compost)Up to 67.1 ng/g DW
ChlortetracyclineSwineUp to 57.95 mg/kg
Oxytetracycline & ChlortetracyclinePigUp to 136 mg/L

A study on the uptake of tetracycline by pak choi (Brassica rapa var. chinensis) grown in contaminated soils demonstrated that the plant could accumulate the antibiotic. This indicates that degradation products such as this compound may also be taken up by plants, although the extent of uptake and translocation would depend on the specific physicochemical properties of the compound.

Further research is needed to determine the bioaccumulation potential of this compound in various plant species and to assess the potential risks to human health through the food chain.

Abiotic Environmental Transformation Processes

This compound can undergo various transformation processes in the environment, leading to the formation of other related compounds or its complete degradation. Abiotic processes, such as hydrolysis, are particularly important in aqueous environments.

Hydrolysis is a key abiotic degradation pathway for tetracycline antibiotics in water. The rate of hydrolysis is significantly influenced by pH and temperature. Epianhydrochlortetracycline is formed from chlortetracycline through a series of reactions that include epimerization and dehydration.

A study on the degradation kinetics of tetracycline in an acidic phosphate (B84403) solution (pH 1.5) at different temperatures provided detailed information on the formation of its degradation products, including epitetracycline, anhydrotetracycline, and epianhydrotetracycline. The study determined the first-order rate constants for the reversible epimerization of tetracycline and anhydrotetracycline, as well as the first-order dehydration of tetracycline and epitetracycline. nih.gov

The activation energies for these reaction steps were calculated to be in the range of 15 to 27 kcal/mole, indicating the temperature dependence of these transformations. nih.gov Another study on the hydrolysis of four tetracycline antibiotics (tetracycline, chlortetracycline, oxytetracycline, and doxycycline) found that the reactions followed first-order kinetics. The hydrolysis rates were significantly lower under acidic conditions compared to neutral and basic pH conditions. The activation energies (Ea) for tetracycline hydrolysis at pH 7.0 ranged from 42.0 kJ mol^-1 to 77.0 kJ mol^-1. The main hydrolysis pathways were identified as epimerization/isomerization and dehydration. nih.gov

These findings suggest that under environmentally relevant conditions, this compound can be formed from its parent compound and may also undergo further transformation. The persistence of this compound in aquatic systems will be dependent on the specific pH and temperature of the water body.

The following table summarizes the key kinetic parameters for the degradation of tetracycline, which provides a basis for understanding the formation of epianhydrochlortetracycline.

ReactionpHActivation Energy (Ea)
Tetracycline Degradation1.515 - 27 kcal/mole
Tetracycline Hydrolysis7.042.0 - 77.0 kJ mol^-1

Direct and Indirect Photolysis in Natural Waters

The photolytic degradation of this compound in natural waters is a significant transformation pathway, influenced by both direct absorption of sunlight and indirect photochemical reactions. As a degradation product of chlortetracycline, its fate is intrinsically linked to the photostability of tetracycline-class antibiotics.

Direct photolysis occurs when this compound absorbs photons from sunlight, leading to its decomposition. The rate of this degradation is highly dependent on environmental factors such as the pH of the water and the intensity of solar radiation. Studies on the parent compound, tetracycline, have shown that its photoproducts generally exhibit no significant antibacterial activity, suggesting that photolysis can lead to the detoxification of the original antibiotic. nih.gov

Indirect photolysis involves reactions with photochemically produced reactive species present in natural waters, such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and dissolved organic matter (DOM). These reactive species can accelerate the degradation of this compound. For instance, the presence of humic and fulvic acids, components of DOM, can sensitize the photodegradation process. Research on chlortetracycline has indicated that indirect photolysis, particularly involving reactions with •OH, plays a crucial role in its transformation in sunlit surface waters.

The speciation of the this compound molecule, which is pH-dependent, also affects its photolytic behavior. Different ionic forms of the molecule will exhibit varying light absorption characteristics and reactivity with photochemically generated transients, leading to different degradation kinetics and products.

Redox Transformations in Anoxic and Aerobic Environments

Redox transformations of this compound can occur in both anoxic (oxygen-deficient) and aerobic (oxygen-rich) environments, primarily mediated by redox-active minerals and microbial activity.

In anoxic environments, such as deep sediments and some groundwater systems, this compound can undergo reduction. Minerals containing Fe(II) or other reduced metal species can act as reductants. While specific studies on epianhydrochlortetracycline are limited, research on related tetracyclines has shown that they can interact with clay minerals and iron oxides, which could facilitate redox reactions.

Conversely, in aerobic environments, oxidative transformations are more likely. Manganese oxides (containing Mn(IV)) and iron oxides (containing Fe(III)) are common soil and sediment components that can act as powerful oxidants. Studies on oxytetracycline have demonstrated its rapid oxidation by birnessite (δ-MnO₂), leading to the formation of numerous transformation products. nih.gov It is plausible that this compound would undergo similar oxidative degradation in the presence of such minerals. The process involves the transfer of electrons from the antibiotic molecule to the mineral surface, leading to its transformation. nih.gov

Biotic Environmental Transformation by Microbial Communities

Aerobic Biodegradation in Soil and Water

The aerobic biodegradation of this compound is a key process in its removal from soil and water environments where oxygen is present. Microbial communities in these environments can utilize the compound as a carbon and nitrogen source, leading to its breakdown. While specific data on epianhydrochlortetracycline is not abundant, the biodegradation of its parent compounds, tetracycline and chlortetracycline, has been studied.

Microorganisms can acclimate to the presence of tetracyclines and develop the ability to degrade them. The rate of aerobic biodegradation is influenced by several factors, including temperature, pH, nutrient availability, and the initial concentration of the compound. Studies on the biodegradation of chlortetracycline have shown that acclimated microbial populations can achieve significant removal rates over several weeks. researchgate.net The process often involves a series of enzymatic reactions that break down the complex structure of the antibiotic.

The addition of external carbon and nitrogen sources can sometimes enhance the biodegradation of tetracyclines by supporting a more robust microbial community. researchgate.net The transformation products of aerobic biodegradation are typically less complex and often less toxic than the parent compound.

Anaerobic Biotransformation Pathways

In anoxic environments like manure lagoons, wastewater sludge, and submerged sediments, anaerobic biotransformation is the primary biotic pathway for the degradation of this compound. Under these conditions, a different set of microbial communities and enzymatic processes are involved compared to aerobic environments.

Studies on the anaerobic digestion of manure containing chlortetracycline have shown that it can be significantly degraded over time, with a calculated half-life of approximately 18 days. nih.gov During this process, the concentration of chlortetracycline decreases, while its epimer, 4-epi-chlortetracycline, also shows a decline. nih.gov It is expected that epianhydrochlortetracycline, being a related transformation product, would also be subject to anaerobic biotransformation.

Anaerobic degradation pathways can involve reactions such as dealkylation, hydroxylation, and ring cleavage. The specific transformation products will depend on the composition of the microbial consortium and the prevailing environmental conditions. For instance, during the anaerobic digestion of chlortetracycline, an increase in the concentration of iso-chlortetracycline has been observed, indicating that isomerization is a key transformation pathway under these conditions. nih.gov

Role of Specific Microbial Strains in Degradation

While much of the environmental degradation of this compound is carried out by mixed microbial communities, specific microbial strains with the ability to degrade tetracyclines have been identified. These specialized microorganisms can play a significant role in the bioremediation of contaminated sites.

Research has isolated bacterial strains capable of degrading various tetracycline antibiotics. For example, strains of Lysinibacillus sp. have been shown to degrade tetracycline and oxytetracycline, while Providencia sp. and Proteus sp. can degrade doxycycline. cabidigitallibrary.org The yeast strain Cutaneotrichosporon dermatis M503 has also been found to efficiently degrade tetracycline, doxycycline, and chlortetracycline. mdpi.com

These microorganisms often employ specific enzymes to initiate the breakdown of the antibiotic molecule. The degradation pathways can include the shedding of methyl and amino groups. mdpi.com The identification and characterization of such strains are crucial for developing targeted bioremediation strategies for environments contaminated with tetracycline residues and their transformation products.

Interactive Data Table: Microbial Strains Involved in Tetracycline Degradation

Microbial StrainDegraded Compound(s)Environment of IsolationReference
Lysinibacillus sp.Tetracycline, OxytetracyclineBiofertilizer cabidigitallibrary.org
Providencia sp.DoxycyclineBiofertilizer cabidigitallibrary.org
Proteus sp.DoxycyclineBiofertilizer cabidigitallibrary.org
Cutaneotrichosporon dermatis M503Tetracycline, Doxycycline, ChlortetracyclineNot specified mdpi.com

Sorption, Leaching, and Mobility Studies in Geochemical Systems

The mobility and fate of this compound in the environment are heavily influenced by its sorption to soil and sediment particles. Sorption processes control the concentration of the compound in the aqueous phase, thereby affecting its bioavailability for microbial degradation and its potential for transport to groundwater.

The sorption of tetracyclines, including their degradation products, is primarily governed by the physicochemical properties of both the compound and the soil. Key soil properties influencing sorption include organic matter content, clay mineralogy, pH, and cation exchange capacity (CEC). nih.gov

Tetracyclines are known to have a high affinity for soil organic matter and clay minerals. nih.gov The sorption mechanism can involve various interactions, including cation exchange, cation bridging at clay surfaces, surface complexation with metal oxides, and hydrogen bonding and van der Waals forces with organic matter.

The pH of the soil is a critical factor as it affects the speciation of the tetracycline molecule and the surface charge of soil colloids. Generally, the sorption of tetracyclines is higher in soils with higher organic matter content and at lower pH values. nih.gov

Due to their strong sorption, tetracyclines and their degradation products are generally considered to have low mobility in soils. nih.gov However, the potential for leaching cannot be entirely dismissed, especially in sandy soils with low organic matter content or under conditions of preferential flow. Understanding the sorption behavior of this compound is essential for predicting its environmental transport and for assessing the risk of contamination of water resources.

Interactive Data Table: Factors Influencing Sorption of Tetracyclines

Soil PropertyInfluence on SorptionMechanism
Organic MatterHigh sorptionHydrogen bonding, van der Waals forces
Clay ContentHigh sorptionCation exchange, Cation bridging, Surface complexation
pHLower pH increases sorptionAffects compound speciation and surface charge of soil particles
Cation Exchange Capacity (CEC)High CEC increases sorptionFacilitates cation exchange mechanisms

Persistence and Potential Accumulation of this compound in the Environment

This compound is a significant transformation product of chlortetracycline, formed through processes such as epimerization and dehydration. Its presence and behavior in the environment are of scientific interest due to its potential for persistence and accumulation. As a member of the tetracycline family of antibiotics, its parent compounds are widely used in veterinary medicine, leading to their introduction into the environment through animal waste.

The environmental fate of this compound is influenced by a variety of factors, including its chemical stability under different environmental conditions. Studies have shown that the degradation of tetracycline compounds and their byproducts is dependent on factors such as pH, temperature, and the presence of light (photolysis).

Research into the chemical stability of chlortetracycline and its primary degradation products, including 4-epi-anhydro-chlortetracycline, has provided insights into their persistence. The stability of these compounds has been observed to be greater in acidic conditions (pH 3-4) compared to conditions with a pH above 5. nih.gov The presence of ions such as calcium and magnesium in soil interstitial water has also been noted to affect the half-lives of these compounds when compared to purified water. nih.gov

The potential for bioaccumulation is another critical aspect of the environmental profile of Epianhydrochlortetracycline. Bioaccumulation refers to the process by which organisms can absorb and concentrate chemicals from their environment. Studies on aquatic plants have demonstrated the uptake of tetracycline and its degradation products. For instance, research on the duckweed Lemna gibba L. has shown that it can bioaccumulate 4-epianhydrotetracycline (EATC) from secondary wastewater effluents.

The frequent detection of transformation products like Epianhydrotetracycline, sometimes at concentrations higher than the parent tetracycline compound, suggests a degree of persistence in the environment. nih.gov This persistence, combined with its potential for uptake by aquatic organisms, underscores the importance of understanding its long-term environmental behavior.

Research Findings on Persistence of 4-Epianhydrochlortetracycline (B1660657)

The following table summarizes the apparent half-life of 4-Epianhydrochlortetracycline under various environmental conditions, indicating its persistence in aqueous matrices.

MatrixpHTemperature (°C)ConditionApparent Half-life (days)
MilliQ Water320Dark10.3
MilliQ Water720Dark1.1
MilliQ Water920Dark0.4
Soil Interstitial Water3.720Dark25.7
Soil Interstitial Water7.720Dark1.5
MilliQ Water720Light0.1
Soil Interstitial Water7.720Light0.1

Data sourced from a study on the chemical stability of chlortetracycline and its degradation products. The term 4-epi-anhydro-CTC is used for Epianhydrochlortetracycline. nih.gov

Research Findings on Bioaccumulation of 4-Epianhydrotetracycline

The table below presents data on the bioaccumulation of 4-Epianhydrotetracycline (EATC) in the aquatic plant Lemna gibba L. exposed to secondary wastewater effluent.

OrganismCompoundMatrixConcentration Range (ppb)
Lemna gibba L.4-epianhydrotetracycline (EATC)Secondary Effluent12.0 ± 0.6 to 42.7 ± 0.5

This data illustrates the range of bioaccumulated concentrations observed in the organism over the study period. tandfonline.com

Implications of Epianhydrochlortetracycline Hydrochloride Formation and Presence

Impact on the Chemical Integrity and Purity of Chlortetracycline (B606653) Formulations

Epianhydrochlortetracycline hydrochloride is an impurity that arises from the degradation of chlortetracycline. Its formation directly compromises the chemical integrity and purity of chlortetracycline formulations. This degradation process involves two key chemical transformations: epimerization at the C4 position and subsequent dehydration, leading to the aromatization of the B ring of the tetracycline (B611298) structure.

The stability of chlortetracycline is influenced by several factors, with pH, temperature, and light being the most critical. Under acidic conditions, the epimerization of chlortetracycline to 4-epichlortetracycline (B1652370) occurs, which is a precursor to the formation of epianhydrochlortetracycline. Elevated temperatures and exposure to light can accelerate these degradation pathways. The presence of this degradation product signifies a loss of the active pharmaceutical ingredient (API), which can reduce the therapeutic efficacy of the drug.

The following table summarizes the conditions known to promote the degradation of chlortetracycline and the formation of its impurities, including epianhydrochlortetracycline.

FactorConditionImpact on Chlortetracycline Stability
pH Acidic (pH < 3)Promotes epimerization and subsequent dehydration.
Weakly Acidic to NeutralEpimerization can still occur, leading to an equilibrium between chlortetracycline and its epimer.
Alkaline (pH > 7)Favors the formation of other degradation products like isochlortetracycline.
Temperature Elevated temperaturesAccelerates the rate of all degradation reactions.
Light Exposure to UV or sunlightCan induce photodegradation, contributing to the formation of various impurities.

The formation of this compound not only reduces the concentration of the intended active ingredient but also introduces a new chemical entity into the formulation, which may have its own pharmacological and toxicological profile.

Role in Pharmaceutical Quality Control and Regulatory Compliance for Tetracycline Products

The control of impurities is a critical aspect of pharmaceutical quality control and is mandated by regulatory agencies worldwide to ensure the safety and efficacy of drug products. Epianhydrochlortetracycline is recognized as a specified impurity of chlortetracycline in major pharmacopoeias, such as the European Pharmacopoeia (EP), where it is designated as "Chlortetracycline impurity K".

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require pharmaceutical manufacturers to identify, quantify, and control impurities in their products. This involves the development and validation of stability-indicating analytical methods, typically high-performance liquid chromatography (HPLC), that can separate the active ingredient from its degradation products.

Pharmacopoeial monographs for chlortetracycline hydrochloride provide standardized methods for the analysis of related substances and set specific limits for known and unknown impurities. While an explicit percentage limit for this compound is not always individually stated in publicly available summaries, it is controlled under the general and specific impurity limits set forth in these monographs. For instance, the European Pharmacopoeia sets limits for various specified and unspecified impurities in chlortetracycline. The presence of this compound above the established thresholds can lead to batch rejection and regulatory non-compliance.

Reference standards for this compound are made available by pharmacopoeial bodies to facilitate accurate identification and quantification of this impurity during routine quality control testing.

Considerations for the Environmental Monitoring and Risk Assessment of Tetracycline Contamination

The widespread use of tetracycline antibiotics in human and veterinary medicine has led to their release into the environment through various pathways, including wastewater effluent and agricultural runoff. Once in the environment, these antibiotics can undergo degradation, leading to the formation of transformation products such as epianhydrochlortetracycline.

Environmental monitoring studies have begun to detect tetracycline degradation products in various environmental compartments, including surface water, groundwater, and soil. While much of the research has focused on the degradation products of tetracycline, such as 4-epianhydrotetracycline (B1505794) (EATC), studies have also reported the presence of 4-epianhydrochlortetracycline (B1660657) (EACTC) in environmental samples. The presence of these degradation products is a concern because they may retain antibacterial activity, contribute to the development of antibiotic resistance, or exhibit their own ecotoxicological effects.

Recent studies have investigated the toxicity of tetracycline degradation products to aquatic organisms. For example, research on the closely related compound, 4-epianhydrotetracycline (EATC), has demonstrated its toxicity to zebrafish embryos, in some cases showing greater toxicity than the parent tetracycline compound.

The following table presents some available ecotoxicity data for 4-epianhydrotetracycline (EATC), which can serve as an indicator for the potential environmental risk of the structurally similar Epianhydrochlortetracycline.

OrganismEndpointValueReference
Zebrafish (Danio rerio) embryos96-hour LC50 (Lethal Concentration, 50%)29.13 mg/L kingcounty.gov
Zebrafish (Danio rerio) embryos96-hour EC50 (Effective Concentration, 50% for malformations)8.57 mg/L kingcounty.gov

These findings underscore the importance of including major degradation products like Epianhydrochlortetracycline in environmental risk assessments of tetracycline contamination. The incomplete removal of tetracyclines and their transformation products by conventional wastewater treatment plants highlights the need for advanced treatment technologies to mitigate their environmental impact.

Broader Implications for Understanding the Degradation of Structurally Related Polyketides

Tetracyclines belong to the polyketide class of natural products, which are characterized by a complex molecular architecture derived from the repeated condensation of simple carboxylic acid units. The chemical instability of chlortetracycline and its propensity to degrade into epianhydrochlortetracycline provide a valuable model for understanding the degradation pathways of other structurally related polyketides.

The key reactions involved in the formation of epianhydrochlortetracycline—epimerization and dehydration—are fundamental chemical transformations that can also occur in other polyketides possessing similar functional groups and stereochemical arrangements. The study of chlortetracycline degradation helps to elucidate the influence of factors such as pH, temperature, and light on the stability of the polyketide backbone.

This knowledge has broader implications for:

Drug Discovery and Development: Understanding the degradation pathways of polyketide antibiotics is crucial for the development of more stable analogues with improved shelf-life and predictable in-vivo behavior.

Natural Product Chemistry: The degradation patterns of chlortetracycline can provide insights into the potential transformations that other polyketides may undergo under various environmental or processing conditions.

Biotechnology: In the context of biosynthetic engineering of polyketides, knowledge of their intrinsic chemical instabilities can guide the design of novel polyketide synthases (PKSs) that produce more robust molecules.

By studying the specific case of this compound formation, scientists can gain a deeper understanding of the inherent chemical liabilities of the tetracycline scaffold and, by extension, other complex polyketides. This contributes to a more comprehensive knowledge base for the handling, formulation, and environmental assessment of this important class of natural products.

Conclusions and Future Research Directions on Epianhydrochlortetracycline Hydrochloride

Synthesis of Current Knowledge and Major Findings on Epianhydrochlortetracycline Hydrochloride

This compound is a significant transformation product of the broad-spectrum antibiotic Chlortetracycline (B606653) (CTC). Its formation occurs through acid-catalyzed degradation, involving epimerization at the C4 position and subsequent dehydration, which leads to the aromatization of the C ring of the parent molecule. This process is a key consideration in the stability and quality control of pharmaceutical formulations containing CTC.

The compound is recognized not merely as an impurity but as a substance with its own distinct biological activity. Research indicates that transformation products of tetracycline-class antibiotics can sometimes exhibit greater toxicity than the parent compounds. Studies on the closely related analogue, 4-epianhydrotetracycline (B1505794), have shown it can be significantly more toxic in certain biological systems. chemicalbook.com While data specific to the chlorinated version is less abundant, this precedent underscores the importance of monitoring Epianhydrochlortetracycline.

Current analytical methodologies for the detection and quantification of tetracycline-related impurities, including Epianhydrochlortetracycline, predominantly rely on High-Performance Liquid Chromatography (HPLC). fishersci.comnih.gov These methods are crucial for pharmaceutical quality control to ensure that the concentration of this degradation product remains below specified limits. Modernized Ultra-High-Performance Liquid Chromatography (UHPLC) methods have been developed to improve efficiency, reduce run times, and decrease the use of hazardous solvents compared to older pharmacopeial methods. fishersci.com

Table 1: Summary of Major Findings on this compound

AspectKey Findings
OriginA primary degradation product and impurity of the antibiotic Chlortetracycline (CTC).
FormationForms via acid-catalyzed epimerization and dehydration of the parent CTC molecule.
SignificanceServes as a critical marker for the stability of CTC-containing products. It is considered biologically active and potentially more toxic than CTC. chemicalbook.com
Analytical DetectionPrimarily detected and quantified using High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). fishersci.comnih.gov

Identification of Unresolved Questions and Key Knowledge Gaps

Despite its importance as a pharmaceutical impurity, significant knowledge gaps exist regarding the environmental behavior and fate of this compound. The vast body of research on antibiotic degradation tends to focus on the parent compounds, leaving the transformation products under-characterized.

A primary unresolved question is the complete environmental degradation pathway of Epianhydrochlortetracycline. While its formation is understood, its subsequent transformation through biotic and abiotic processes remains largely unexplored. researchgate.net The persistence of this compound in various environmental matrices such as soil, sediment, and water is unknown. Furthermore, the identity and potential toxicity of its secondary and tertiary degradation products have not been elucidated.

Another critical knowledge gap is the lack of comprehensive ecotoxicological data. While related compounds are known to be toxic, specific data on the chronic effects of this compound on diverse aquatic and terrestrial organisms at environmentally relevant concentrations is scarce. The potential for this compound to bioaccumulate in the food chain or contribute to the selection pressure for antibiotic resistance genes are also key areas that require investigation. The general fate of tetracycline (B611298) degradation products in wastewater treatment plants and surface water has been studied, but specific data for the chlorinated analogue is limited. nih.gov

Prospective Research Avenues for Advanced this compound Studies

To address the identified knowledge gaps, future research should be directed toward a multi-faceted investigation of this compound, encompassing analytical chemistry, environmental science, and computational modeling.

Current analytical methods are well-suited for pharmaceutical analysis but may lack the sensitivity and selectivity required for trace detection in complex environmental samples. nih.gov A crucial research avenue is the development of advanced analytical techniques, such as Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS), capable of quantifying this compound at the nanogram-per-liter level. Method development should focus on robust extraction and clean-up procedures for challenging matrices like sludge, sediment, and tissue. Furthermore, exploring novel approaches like electrochemical sensors or immunoassays could lead to rapid, field-deployable screening tools for environmental monitoring.

Understanding the environmental transformation of this compound is paramount for accurate risk assessment. Prospective research should include detailed mechanistic studies on its:

Photodegradation: Investigating the role of direct and indirect photolysis in its degradation in surface waters, identifying the reactive species involved (e.g., hydroxyl radicals, singlet oxygen), and characterizing the resulting photoproducts. mdpi.com

Biodegradation: Assessing its susceptibility to microbial degradation by environmental consortia from soil and water. nih.govresearchgate.net This includes isolating specific microorganisms capable of metabolizing the compound and elucidating the enzymatic pathways involved.

Hydrolysis: Determining its stability and degradation kinetics across a range of environmentally relevant pH values and temperatures.

To predict the environmental behavior of this compound on a larger scale, the development of computational fate and transport models is essential. mdpi.com These models would integrate data from mechanistic studies (e.g., degradation rate constants, sorption coefficients) to simulate its partitioning, persistence, and transport in ecosystems like watersheds or agricultural fields. Such predictive tools are invaluable for regulatory agencies to estimate potential exposure levels and assess long-term environmental risks associated with the presence of this compound.

While acid-catalyzed formation is known, the potential for this compound to form under other conditions warrants investigation. Research should explore its formation during advanced water and wastewater treatment processes, such as ozonation or advanced oxidation processes (AOPs), which utilize catalysts and can create unique chemical environments. nih.govresearchgate.net Additionally, exploring its formation or prevention under green chemistry conditions could provide valuable insights for the pharmaceutical industry to develop more sustainable manufacturing and waste management practices that minimize the generation of such degradation products.

Table 2: Proposed Future Research Directions for this compound

Research AvenueJustification and Objective
Novel Analytical MethodologiesAddress the need for ultra-sensitive methods (e.g., LC-MS/MS) to detect trace environmental concentrations, enabling accurate exposure assessment.
Environmental Transformation StudiesFill the critical knowledge gap on how the compound degrades via photodegradation, biodegradation, and hydrolysis to understand its environmental persistence. mdpi.comresearchgate.net
Long-Term Fate ModelingDevelop predictive models to assess large-scale environmental transport and accumulation, providing tools for risk management and regulation. mdpi.com
Novel Formation ConditionsInvestigate its formation during advanced water treatment and under green chemistry scenarios to mitigate its unintended synthesis and release. nih.gov

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling epianhydrochlortetracycline hydrochloride in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:

  • Use respiratory protection (e.g., NIOSH-approved masks) during prolonged exposure to dust/mists .
  • Wear nitrile gloves, lab coats, and eye protection to avoid skin/eye contact .
  • Store in tightly sealed containers at room temperature, away from ignition sources and incompatible substances (e.g., strong oxidizers) .
  • Dispose of waste via approved hazardous waste channels to prevent environmental release .

Q. Which analytical techniques are validated for quantifying this compound purity?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 270 nm. Prepare standard solutions in methanol:water (1:1) and calibrate using USP reference standards .
  • Mass Spectrometry : Employ ESI+ mode for structural confirmation, monitoring m/z 481.3 (M+H⁺) and chlorine isotopic patterns .
  • Validate methods per ICH guidelines, including linearity (1–50 µg/mL), precision (RSD <2%), and recovery (95–105%) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer :

  • FT-IR : Compare peaks to reference spectra (e.g., carbonyl stretch at 1660 cm⁻¹, amine bands at 3300 cm⁻¹) .
  • NMR : Analyze ¹H and ¹³C spectra for characteristic signals (e.g., dimethylamino group at δ 2.3 ppm, tetracyclic ring protons δ 1.2–3.8 ppm) .

Advanced Research Questions

Q. How to design experiments evaluating this compound stability under varied pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Prepare buffer solutions (pH 2–9) and incubate samples at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
  • Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots. Identify primary degradation products via LC-MS/MS .
  • Statistical Design : Apply factorial DOE to assess interactions between pH, temperature, and ionic strength .

Q. What strategies resolve contradictions in reported antibacterial efficacy data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using PRISMA guidelines. Adjust for variables like bacterial strain (e.g., S. aureus vs. E. coli), inoculum size, and MIC determination methods .
  • Confounding Factor Control : Replicate experiments under standardized CLSI conditions (e.g., Mueller-Hinton broth, 35°C incubation) .
  • Mechanistic Studies : Use fluorescence microscopy to correlate drug uptake (via FITC-labeled analogs) with bacterial viability .

Q. How to optimize chromatographic separation of this compound from its degradation products?

  • Methodological Answer :

  • Mobile Phase Optimization : Test mixtures of acetonitrile:phosphate buffer (pH 2.5) in gradients (5–40% ACN over 20 min). Adjust flow rate (0.8–1.2 mL/min) to resolve peaks for anhydro- and epi-derivatives .
  • Column Screening : Compare C8, C18, and phenyl-hexyl columns for selectivity. Use USP tailing factor (<1.5) and plate count (>5000) as criteria .
  • Forced Degradation : Expose samples to UV light (ICH Q1B) and acidic/alkaline hydrolysis to generate degradation markers .

Q. What in vitro models are suitable for assessing this compound’s mechanism of action?

  • Methodological Answer :

  • Bacterial Membrane Permeability Assays : Use SYTOX Green uptake in B. subtilis to measure disruption of membrane integrity .
  • Ribosome Binding Studies : Perform competitive binding assays with [³H]-tetracycline to quantify displacement in E. coli 30S ribosomal subunits .
  • Transcriptomic Analysis : Apply RNA-seq to identify differentially expressed genes (e.g., efflux pumps, stress response pathways) post-treatment .

Data Analysis and Validation

Q. How to validate a novel LC-MS/MS method for detecting trace impurities in this compound?

  • Methodological Answer :

  • LOQ/LOD Determination : Achieve LOQ ≤0.1% via serial dilution and signal-to-noise (S/N ≥10) criteria .
  • Matrix Effects : Spike recovery tests in placebo formulations (e.g., lactose, starch) to assess ion suppression/enhancement .
  • Cross-Validation : Compare results with NMR quantitative analysis for critical impurities (e.g., 4-epi-anhydro derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.